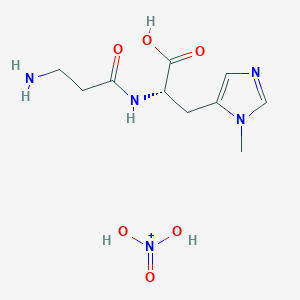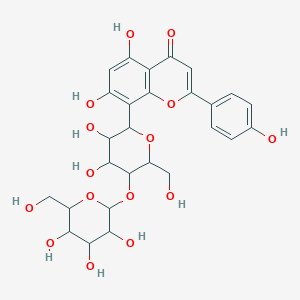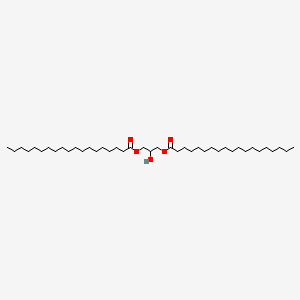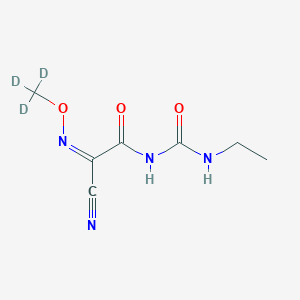
L-Anserine nitrate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Anserine nitrate salt, also known as β-Alanyl-3-methyl-L-histidine nitrate salt, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in most animal tissues and is known for its potent antioxidant properties. This compound is particularly noted for its ability to scavenge hydroxyl radicals and inhibit nonenzymatic protein glycation induced by reducing sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Anserine nitrate salt can be synthesized through the methylation of carnosine, another dipeptide. The synthesis involves the reaction of beta-alanine with 3-methyl-L-histidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization from aqueous ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of Dowex 3 (x4 free base) for purification, followed by washing with water and evaporating the filtrate. The final product is obtained by distillation with propan-2-ol and crystallization from methanol .
Analyse Des Réactions Chimiques
Types of Reactions: L-Anserine nitrate salt undergoes several types of chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It can reduce oxidative stress in biological systems.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized forms of this compound.
Reduction: Reduced forms of the compound with enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
L-Anserine nitrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Studied for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetic nephropathy and hyperuricemia.
Industry: Utilized in the production of supplements and pharmaceuticals due to its antioxidant properties
Mécanisme D'action
The mechanism of action of L-Anserine nitrate salt involves its antioxidant properties. It scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation. It also activates the intracellular heat shock protein (Hsp70) and heme oxygenase (HO-1) defense systems under oxidative and glycative stress. Additionally, it inhibits xanthine oxidase activity, thereby reducing urate production and lowering serum uric acid levels .
Comparaison Avec Des Composés Similaires
L-Anserine nitrate salt is similar to other dipeptides such as carnosine and 3-methyl-L-histidine. it is unique due to its higher antioxidant capacity and its ability to inhibit protein-protein crosslinking less potently than carnosine. Similar compounds include:
Carnosine (β-Alanyl-L-histidine): Known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A component of this compound with similar biological activities.
Beta-Alanine: A precursor in the synthesis of this compound
This compound stands out due to its specific molecular structure and its potent antioxidant effects, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H18N5O6+ |
|---|---|
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |
Clé InChI |
ZWZKPVKWCJEQLD-QRPNPIFTSA-N |
SMILES isomérique |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
SMILES canonique |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)

![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B10799220.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)



![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)


